

N-Ethylformamide thermodynamic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Ethylformamide**

Cat. No.: **B146923**

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic Properties of **N-Ethylformamide**

This technical guide provides a comprehensive overview of the thermodynamic properties of **N-Ethylformamide**, catering to researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations to illustrate key processes.

Core Thermodynamic Properties

The thermodynamic properties of **N-Ethylformamide** are crucial for understanding its behavior in various chemical and biological systems. This section summarizes the key experimental and estimated thermodynamic data.

Data Presentation

The following tables present the available experimental and estimated thermodynamic data for **N-Ethylformamide**.

Table 1: General and Physical Properties of **N-Ethylformamide**

Property	Value	Units	Source
Molecular Formula	C ₃ H ₇ NO	-	--INVALID-LINK--
Molecular Weight	73.0938	g/mol	--INVALID-LINK--
Boiling Point (at 1 atm)	471.2	K	--INVALID-LINK--
Density (at 20 °C)	0.950	g/mL	--INVALID-LINK--

Table 2: Enthalpy and Entropy Data for **N-Ethylformamide**

Property	Value	Units	Method	Source
Enthalpy of Vaporization (Δ _{vap} H°)	58.44	kJ/mol	N/A	--INVALID-LINK--
Enthalpy of Vaporization (Δ _{vap} H°)	58.4	kJ/mol	Calorimetric	--INVALID-LINK--
Standard Enthalpy of Formation (gas, ΔfH° _{gas})	-185.00	kJ/mol	Joback Method (Estimated)	--INVALID-LINK--
Standard Gibbs Free Energy of Formation (gas, ΔfG°)	-56.73	kJ/mol	Joback Method (Estimated)	--INVALID-LINK--

Note: Experimental data for the standard enthalpy of formation and standard molar entropy of **N-Ethylformamide** are not readily available in the reviewed literature. The values presented are for the similar compound N-ethylacetamide, estimated using the Joback group contribution method. These should be used with caution and are included to provide a more complete, albeit estimated, thermodynamic profile.

Table 3: Ideal Gas Heat Capacity (C_p, gas) for **N-Ethylformamide** (Estimated via Joback Method for N-ethylacetamide)

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)
394.96	143.48
425.73	151.71
456.50	159.61
487.27	167.19
518.04	174.45
548.81	181.39
579.58	188.03

Source: The data presented is for N-ethylacetamide as a proxy, calculated using the Joback method.[\[1\]](#)

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. This section outlines the general methodologies applicable to the characterization of **N-Ethylformamide**.

Vapor Pressure Measurement (Static Method)

The static method is a fundamental technique for determining the vapor pressure of a liquid as a function of temperature.

Methodology:

- A sample of **N-Ethylformamide** is placed in a thermostated sample chamber.
- The sample is thoroughly degassed to remove any dissolved volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

- The sample chamber is connected to a pressure measuring device, such as a capacitance manometer, and a vacuum system.
- The sample is brought to a desired temperature using a constant temperature bath, and the system is allowed to reach thermal and vapor-liquid equilibrium.
- The pressure of the vapor in equilibrium with the liquid is recorded.
- This process is repeated at various temperatures to obtain a vapor pressure curve.

Enthalpy of Vaporization (Calorimetry)

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure data using the Clausius-Clapeyron equation.

Direct Calorimetric Measurement:

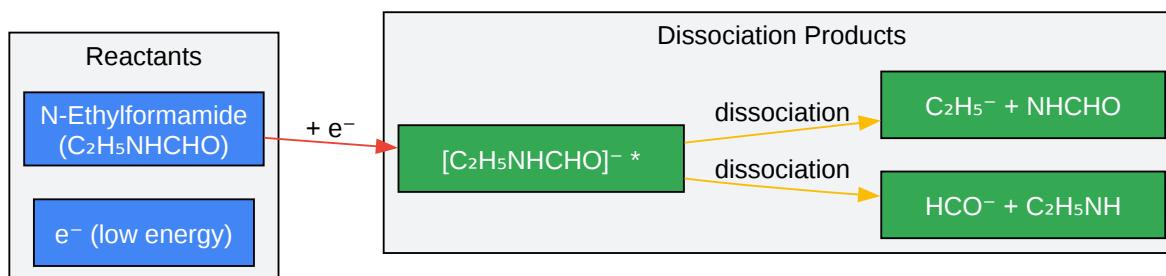
- A known amount of **N-Ethylformamide** is vaporized at a constant temperature and pressure within a calorimeter.
- The heat absorbed during the phase transition is measured.
- The molar enthalpy of vaporization is calculated by dividing the absorbed heat by the number of moles of the vaporized substance.

Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

DSC is a widely used technique for measuring the heat capacity of substances.

Methodology:

- A small, precisely weighed sample of **N-Ethylformamide** is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC instrument.
- The instrument heats both pans at a controlled, constant rate.


- The differential heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is proportional to the heat capacity of the sample.
- The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of a Key Process

Understanding the behavior of **N-Ethylformamide** at a molecular level is crucial. The following diagram illustrates a significant reaction pathway.

Dissociative Electron Attachment to N-Ethylformamide

Low-energy electrons can induce the dissociation of **N-Ethylformamide**, leading to the cleavage of the amide bond. This process is significant in understanding radiation damage in biological systems where the amide bond is a fundamental linkage.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Ethylformamide [webbook.nist.gov]
- To cite this document: BenchChem. [N-Ethylformamide thermodynamic properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146923#n-ethylformamide-thermodynamic-properties\]](https://www.benchchem.com/product/b146923#n-ethylformamide-thermodynamic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com